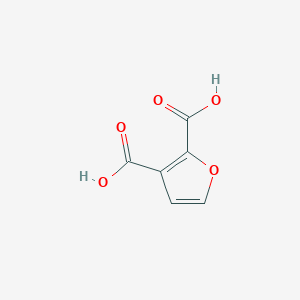
呋喃-2,3-二羧酸
概述
描述
Furan-2,3-dicarboxylic acid is an organic compound that belongs to the class of furan derivatives It consists of a furan ring substituted with two carboxylic acid groups at the 2 and 3 positions
科学研究应用
Furan-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of furan-2,3-dicarboxylic acid derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other materials with desirable properties.
作用机制
Target of Action
Furan-2,3-dicarboxylic Acid (FDCA) is a promising molecule for the synthesis of bio-based polyesters . It has been used in the context of organogels, where it self-assembles into fibrillar networks stabilized by hydrogen bonding . It is also a strong complexing agent, chelating such ions as: Ca 2+, Cu 2+ and Pb 2+ .
Mode of Action
FDCA interacts with its targets primarily through hydrogen bonding . This interaction results in the formation of fibrillar networks in the case of organogels . In the context of chelation, FDCA binds to metal ions such as Ca 2+, Cu 2+, and Pb 2+ .
Biochemical Pathways
FDCA is a product of the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose . A flavine adenosine dinucleotide independent (FAD-independent) HMFO of Methylovorus sp. MP688 is used to convert HMF to 2,5-diformylfuran (DFF) and 5-formylfuroic acid (FFA), which consecutively transformed to FDCA by a lipase Novozym 435 .
Pharmacokinetics
It is known that fdca is a strong complexing agent, which suggests that it may have a high affinity for certain metal ions . This could potentially influence its absorption, distribution, metabolism, and excretion, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of FDCA’s action are largely dependent on its application. In the context of organogels, the interaction of FDCA with its targets results in the formation of fibrillar networks . When used as a chelating agent, FDCA can help remove metal ions such as Ca 2+, Cu 2+, and Pb 2+ .
Action Environment
The action, efficacy, and stability of FDCA can be influenced by various environmental factors. For instance, the formation of organogels is dependent on the presence of apolar liquids . Additionally, the conversion of HMF to FDCA is influenced by the reaction conditions, including temperature and the presence of certain catalysts .
生化分析
Biochemical Properties
Furan-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as laccase and alcohol oxidase, which facilitate its conversion from precursor molecules like 5-hydroxymethylfurfural . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.
Cellular Effects
Furan-2,3-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its presence in the cellular environment can impact cell signaling pathways, potentially leading to changes in cell function and behavior. These effects highlight the compound’s importance in regulating cellular activities.
Molecular Mechanism
The molecular mechanism of furan-2,3-dicarboxylic acid involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, its interaction with laccase and alcohol oxidase leads to the oxidation of precursor molecules, facilitating the production of furan-2,3-dicarboxylic acid . These binding interactions are critical for the compound’s biochemical activity and its role in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-2,3-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that furan-2,3-dicarboxylic acid can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of furan-2,3-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
Furan-2,3-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a process catalyzed by enzymes such as laccase and alcohol oxidase . These interactions are vital for the compound’s role in metabolic flux and the regulation of metabolite levels within cells.
Transport and Distribution
The transport and distribution of furan-2,3-dicarboxylic acid within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of furan-2,3-dicarboxylic acid is essential for its biochemical activity and its ability to influence cellular processes.
Subcellular Localization
Furan-2,3-dicarboxylic acid is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating the mechanisms underlying its biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: Furan-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan-2,3-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide can yield furan-2,3-dicarboxylic acid. Another method involves the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: Industrial production of furan-2,3-dicarboxylic acid typically involves the catalytic oxidation of furan derivatives. The process may use catalysts such as vanadium pentoxide or cobalt acetate to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
化学反应分析
Types of Reactions: Furan-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Vanadium pentoxide, cobalt acetate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield furan-2,3-dicarboxylic anhydride, while reduction reactions can produce furan-2,3-dimethanol.
相似化合物的比较
Furan-2,3-dicarboxylic acid can be compared with other furan derivatives, such as furan-2,5-dicarboxylic acid and furan-3,4-dicarboxylic acid. While all these compounds share a common furan ring structure, their chemical properties and reactivity differ due to the positions of the carboxylic acid groups. For example:
Furan-2,5-dicarboxylic acid: This compound is widely studied for its potential as a renewable monomer for the production of bio-based polymers. It has carboxylic acid groups at the 2 and 5 positions, which influence its reactivity and applications.
Furan-3,4-dicarboxylic acid:
属性
IUPAC Name |
furan-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDYHALMANNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356095 | |
| Record name | Furan-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-24-0 | |
| Record name | Furan-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4282-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the material compatibility of Furan-2,3-dicarboxylic acid with polymers other than PVC?
A: The research primarily focuses on the compatibility of Furan-2,3-dicarboxylic acid esters with PVC [, ]. While the presence of the carboxylic acid groups suggests potential interactions with other polymers, further research is needed to ascertain its compatibility and plasticizing efficiency with materials beyond PVC. Factors like hydrogen bonding capability, polarity, and steric hindrance due to the acid groups would need to be investigated.
Q2: How does the structure of Furan-2,3-dicarboxylic acid influence its potential applications?
A: The research highlights that the presence of the oxygen atom within the furan ring of Furan-2,3-dicarboxylic acid esters enhances polarization []. This characteristic contributes to its reduced leaching from the PVC matrix compared to conventional plasticizers. The carboxylic acid groups offer sites for further derivatization, potentially leading to altered properties and broader applications. For example, they could be modified to fine-tune solubility, reactivity, or interaction with different polymer matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
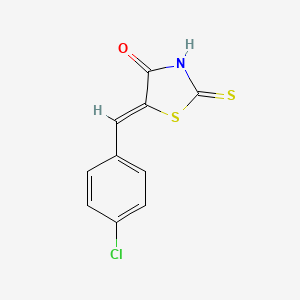

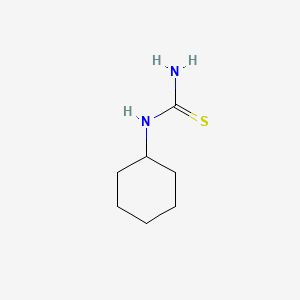
![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)
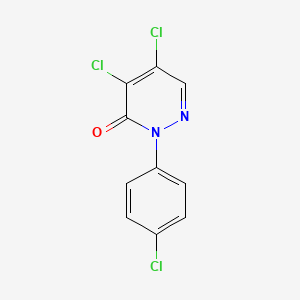
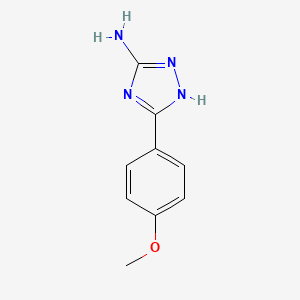
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
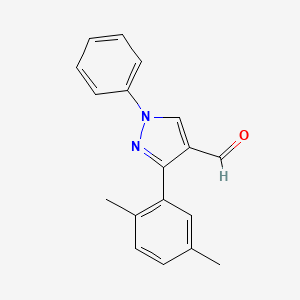
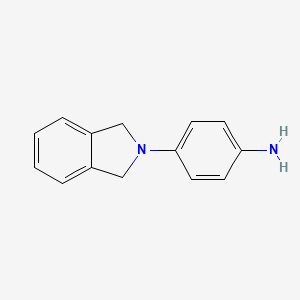

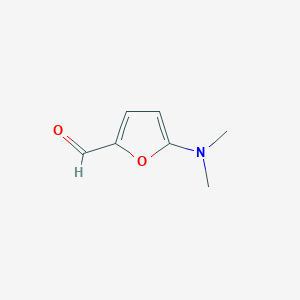
![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)

